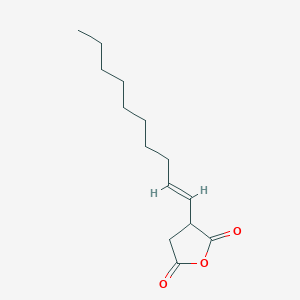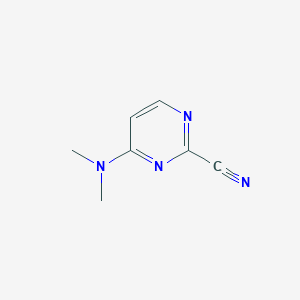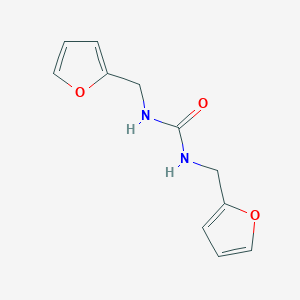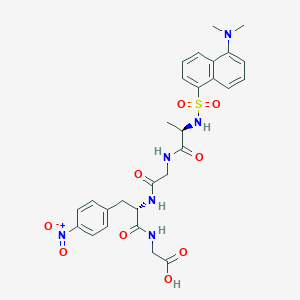
N-Dansyl-D-ala-gly-4-nitro-phe-gly
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-D-ala-gly-4-nitro-phe-gly involves the coupling of dansyl chloride with D-alanine, followed by sequential addition of glycine, 4-nitrophenylalanine, and another glycine residue. The reaction typically occurs in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
These methods allow for the efficient and scalable production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Dansyl-D-ala-gly-4-nitro-phe-gly undergoes various chemical reactions, including:
Oxidation: The nitro group on the phenylalanine residue can be reduced to an amino group under specific conditions.
Substitution: The dansyl group can be substituted with other fluorescent tags to modify the peptide’s properties
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and various coupling agents for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from these reactions include modified peptides with altered fluorescent properties or different functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Dansyl-D-ala-gly-4-nitro-phe-gly is widely used in scientific research for various applications:
Chemistry: As a fluorogenic substrate, it is used to study enzyme kinetics and mechanisms, particularly those involving enkephalinase
Biology: It is used to investigate the role of enkephalins in pain regulation and emotional responses
Medicine: The compound is used in drug discovery and development to identify potential inhibitors of enkephalinase, which could be therapeutic targets for pain management
Industry: It is used in the development of diagnostic assays and analytical techniques for detecting enzyme activity
Mechanism of Action
N-Dansyl-D-ala-gly-4-nitro-phe-gly exerts its effects by acting as a substrate for enkephalinase. The enzyme cleaves the peptide bond between glycine and 4-nitrophenylalanine, resulting in the release of a fluorescent product. This reaction allows researchers to monitor enzyme activity and study the enzyme’s role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Gly-Gly-Phe-p-nitroanilide: Another fluorogenic substrate used to study enzyme activity
D-Ile-Pro-Arg-p-nitroanilide dihydrochloride: A substrate used in similar enzymatic studies
Uniqueness
N-Dansyl-D-ala-gly-4-nitro-phe-gly is unique due to its specific structure, which allows it to be selectively cleaved by enkephalinase. This specificity makes it a valuable tool for studying the enzyme’s activity and its role in biological processes .
Properties
IUPAC Name |
2-[[(2S)-2-[[2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37)/t17-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHGGGACSSHXPY-VGSWGCGISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


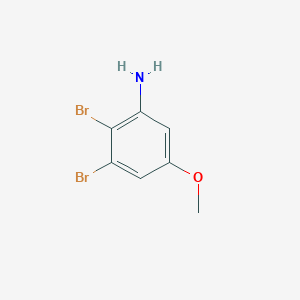

![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)
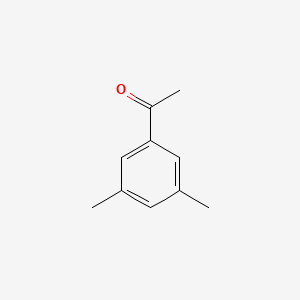
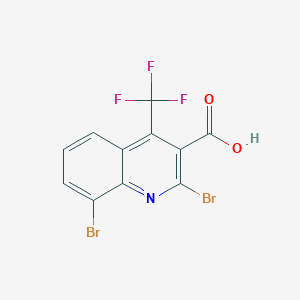
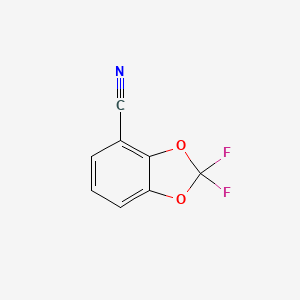
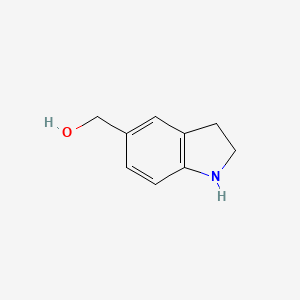
![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)
![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)

